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Introduction: A Versatile Heterocyclic Building
Block
Methyl 2-bromooxazole-5-carboxylate is a bifunctional organic compound featuring an

oxazole ring, a synthetically versatile five-membered heterocycle. The oxazole nucleus is a

privileged structure in medicinal chemistry, appearing in numerous natural products and

bioactive molecules known for a wide spectrum of therapeutic activities, including anticancer,

antimicrobial, and anti-inflammatory properties.[1][2] This compound is specifically designed for

advanced organic synthesis, offering two distinct and orthogonal sites for chemical

modification: a reactive bromine atom at the 2-position and a methyl ester at the 5-position.[2]

The primary value of Methyl 2-bromooxazole-5-carboxylate lies in its role as a key

intermediate for constructing more complex molecular architectures.[2] The carbon-bromine

bond is primed for palladium-catalyzed cross-coupling reactions, while the ester functional

group allows for a variety of classical transformations.[2] This dual reactivity makes it an

essential reagent for chemists aiming to generate libraries of novel compounds for high-

throughput screening and to advance structure-activity relationship (SAR) studies in drug

development.[2]
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Structural Elucidation
The structure of Methyl 2-bromooxazole-5-carboxylate consists of a central 1,3-oxazole ring.

A bromine atom is substituted at the C2 position, which is known to be electron-deficient and

thus susceptible to nucleophilic attack or participation in metal-catalyzed coupling reactions. A

methyl carboxylate group is attached at the C5 position, providing a site for modification via

hydrolysis, amidation, or reduction.

Caption: Chemical structure of Methyl 2-bromooxazole-5-carboxylate.

Physicochemical Data
The key physical and chemical properties of Methyl 2-bromooxazole-5-carboxylate are

summarized below. This data is essential for planning reactions, purification, and storage.

Property Value Reference(s)

CAS Number 1092351-96-6 [2][3]

Molecular Formula C₅H₄BrNO₃ [2]

Molecular Weight 205.99 g/mol [2]

Appearance Solid (form may vary)

Purity Typically ≥97% [4]

Storage Temperature
Inert atmosphere, store in

freezer, under -20°C
[4]

SMILES COC(=O)c1cncc(Br)o1

Anticipated Spectroscopic Profile
While a dedicated, peer-reviewed spectroscopic analysis for this specific molecule is not readily

available in the provided search results, its profile can be reliably predicted based on the

analysis of closely related oxazole and thiazole analogs.[5][6] These predictions are invaluable

for reaction monitoring and structural confirmation.
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The proton NMR spectrum is expected to be simple, showing two key signals in the aromatic

and aliphatic regions.

Oxazole Proton (H4): A singlet is expected for the proton at the C4 position of the oxazole

ring. Based on analogous structures, its chemical shift would likely appear in the range of δ

7.0 - 7.5 ppm.[6]

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the

methyl ester group is anticipated. This signal would typically be found in the upfield region,

around δ 3.8 - 4.0 ppm.[6]

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield

signal, typically in the range of δ 158 - 162 ppm.[6]

Oxazole Ring Carbons (C2, C4, C5): These carbons will have distinct chemical shifts. The

C2 carbon, bonded to both bromine and nitrogen, is expected around δ 158 - 162 ppm. The

C5 carbon, attached to the ester, is predicted in the δ 150 - 155 ppm range. The C4 carbon,

bonded to a proton, will be the most upfield of the ring carbons, likely around δ 100 - 105

ppm.[6]

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group will appear in the aliphatic

region, typically at δ 55 - 60 ppm.[6]

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is

expected between 1720 - 1740 cm⁻¹.[6]

C-O Stretch: A strong band for the C-O single bond of the ester is anticipated in the 1200 -

1300 cm⁻¹ region.[6]
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C=N and C=C Stretches: Absorptions corresponding to the stretching vibrations of the

oxazole ring are expected in the fingerprint region, typically between 1500 - 1650 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and reveal isotopic patterns characteristic

of bromine.

Molecular Ion Peak [M]⁺: The spectrum should display a pair of peaks for the molecular ion,

[M]⁺ and [M+2]⁺, with nearly equal intensity (approximately 1:1 ratio). This is the

characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

The expected m/z values would be around 205 and 207.

Synthesis and Purification
Synthetic Strategy
The synthesis of substituted oxazoles can be achieved through various established

methodologies. A highly efficient and practical approach involves the [3+2]-cycloaddition

reaction between an appropriate precursor and an isocyanide derivative.[7] A common and

robust strategy for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has

been developed, which proceeds via an in situ generated acylpyridinium salt that is

subsequently trapped by an isocyanoacetate.[8]
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Starting Materials
(e.g., Bromo-acid precursor, Methyl Isocyanoacetate)

Step 1: Acyl Intermediate Formation
(e.g., with Triflylpyridinium reagent)

Step 2: Cycloaddition Reaction
(Trapping with Isocyanoacetate)

Step 3: Work-up & Extraction
(Quench, Separate Layers)

Purification
(Flash Column Chromatography)

Final Product
(Methyl 2-bromooxazole-5-carboxylate)

Click to download full resolution via product page

Caption: General workflow for the synthesis of substituted oxazoles.

Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on modern oxazole synthesis methods.[8]
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Reagent Preparation: To a solution of the corresponding 2-bromo-carboxylic acid precursor

(1.0 equiv) in dichloromethane (DCM, 0.1 M), add a stable triflylpyridinium reagent (1.3

equiv) and a suitable base such as triethylamine (1.5 equiv).

Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to facilitate the

formation of the acylpyridinium intermediate.

Cycloaddition: Add methyl isocyanoacetate (1.2 equiv) to the reaction mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption

of the starting material by Thin-Layer Chromatography (TLC). The reaction is typically

complete within 1-3 hours.

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of

NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. Purify the crude residue by flash column

chromatography on silica gel to yield the pure product.

Causality of Choices:

Solvent (DCM): Dichloromethane is an excellent choice due to its inertness and ability to

dissolve a wide range of organic reagents without participating in the reaction.

Triflylpyridinium Reagent: This reagent serves as a highly efficient activating agent for the

carboxylic acid, enabling the subsequent nucleophilic attack by the isocyanide.[8]

Base (Triethylamine): The base is crucial for scavenging the triflic acid generated during the

activation step, driving the reaction forward.

Chemical Reactivity and Synthetic Utility
The bifunctional nature of Methyl 2-bromooxazole-5-carboxylate is the cornerstone of its

synthetic value.

Palladium-Catalyzed Cross-Coupling Reactions
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The C2-bromine bond is an excellent handle for introducing molecular diversity. It readily

participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura

(with boronic acids), Stille (with organostannanes), and Sonogashira (with terminal alkynes).[2]

[9] These reactions are fundamental in modern organic synthesis for forming C-C bonds.[10]

The general reactivity order for aryl halides in these couplings is I > Br > Cl, making the bromo-

substituent highly effective.[11]

Palladium-Catalyzed Cross-Coupling

Products

Methyl 2-bromooxazole-5-carboxylate

Suzuki Coupling
+ R-B(OH)₂

Stille Coupling
+ R-Sn(Bu)₃

Sonogashira Coupling
+ R-C≡CH

2-Aryl/Heteroaryl Oxazole 2-Aryl/Vinyl Oxazole 2-Alkynyl Oxazole

Click to download full resolution via product page

Caption: Key cross-coupling reactions at the C2-position.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an arylboronic acid to the oxazole core.

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen),

combine Methyl 2-bromooxazole-5-carboxylate (1.0 equiv), the desired arylboronic acid

(1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃

or Cs₂CO₃ (2.0-3.0 equiv).

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or

Toluene/Ethanol/Water.
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Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is

consumed (monitor by TLC or LC-MS).

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an

organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate. Purify the residue via column chromatography to obtain the 2-arylated oxazole

product.

Transformations of the Ester Moiety
The methyl ester at the C5 position offers a secondary site for functionalization.

Hydrolysis: Saponification using a base like LiOH or NaOH in a water/methanol mixture

yields the corresponding carboxylic acid. This acid can then be coupled with amines to form

amides using standard peptide coupling reagents (e.g., HATU, EDC).

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like

lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery
The oxazole scaffold is frequently utilized by medicinal chemists to develop new therapeutic

agents.[1] Derivatives of oxazole-4-carboxylic acid have demonstrated promising activity

against various bacterial and fungal strains.[1] The ability to easily diversify Methyl 2-
bromooxazole-5-carboxylate at two positions makes it an ideal precursor for generating

compound libraries for screening against various biological targets, such as protein kinases.[1]

Safety, Handling, and Storage
Proper handling of Methyl 2-bromooxazole-5-carboxylate is critical for laboratory safety. The

following information is based on data for structurally similar bromo-heterocyclic compounds.

[12][13][14][15]
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Hazard Category GHS Information Precautionary Statements

Acute Toxicity H302: Harmful if swallowed

P264: Wash skin thoroughly

after handling. P270: Do not

eat, drink or smoke when using

this product. P301+P312: IF

SWALLOWED: Call a POISON

CENTER/doctor if you feel

unwell.

Skin Irritation H315: Causes skin irritation

P280: Wear protective gloves.

P302+P352: IF ON SKIN:

Wash with plenty of soap and

water.

Eye Irritation
H319: Causes serious eye

irritation

P280: Wear eye

protection/face protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Respiratory Irritation
H335: May cause respiratory

irritation

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and

chemical-resistant gloves (e.g., nitrile) when handling this compound.

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or

vapors.[12] Avoid contact with skin, eyes, and clothing.[13]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] For long-

term stability, store under an inert atmosphere at freezer temperatures (-20°C).[4]
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Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[12]

Conclusion
Methyl 2-bromooxazole-5-carboxylate is a high-value, versatile synthetic intermediate with

significant potential in organic synthesis and medicinal chemistry. Its dual reactive sites—the

C2-bromine for cross-coupling and the C5-ester for functional group interconversion—provide a

robust platform for the rapid generation of molecular complexity. The predictable spectroscopic

signature and well-established reactivity patterns make it a reliable tool for researchers.

Adherence to proper safety and handling protocols is essential for its effective and safe

utilization in the laboratory. This guide provides the foundational knowledge required for

scientists to fully exploit the synthetic potential of this powerful building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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